molecular formula C18H25NO2 B444258 3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one

3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one

Cat. No.: B444258
M. Wt: 287.4g/mol
InChI Key: KFTCVHYTQYIZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one is an organic compound characterized by its unique structure, which includes an isopentylamino group, a methoxyphenyl group, and a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one typically involves the following steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Isopentylamino Group: The isopentylamino group can be attached through a nucleophilic substitution reaction using isopentylamine and a suitable leaving group on the cyclohexenone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Isopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one
  • 3-(Isobutylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one
  • 3-(Isopentylamino)-5-(4-hydroxyphenyl)-2-cyclohexen-1-one

Uniqueness

3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one is unique due to the presence of the isopentylamino group, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-(3-methylbutylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C18H25NO2/c1-13(2)8-9-19-16-10-15(11-17(20)12-16)14-4-6-18(21-3)7-5-14/h4-7,12-13,15,19H,8-11H2,1-3H3

InChI Key

KFTCVHYTQYIZQI-UHFFFAOYSA-N

SMILES

CC(C)CCNC1=CC(=O)CC(C1)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)CCNC1=CC(=O)CC(C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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